molecular formula C12H19BClNO2 B1439222 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride CAS No. 850567-51-0

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No. B1439222
M. Wt: 255.55 g/mol
InChI Key: JKYHLNAXOSAGCE-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C12H18BNO2 . It is a product of Thermo Scientific Chemicals, originally part of the Acros Organics product portfolio .


Molecular Structure Analysis

The molecular structure of this compound consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring. This ring is substituted with two methyl groups and an aniline group .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. It has an enthalpy of vaporization of 59.6±3.0 kJ/mol and a flash point of 166.2±23.2 °C .

Scientific Research Applications

Genotoxic Activities of Aniline and its Metabolites

Aniline hydrochloride, a compound related to the chemical structure of interest, has been extensively studied for its genotoxic potential and the carcinogenicity it exhibits in rats' spleens. Research highlights that the carcinogenic effects observed in the spleen of rats treated with aniline hydrochloride are due to chronic high-dose damage to the blood, leading to a massive overload of the spleen with iron, which causes chronic oxidative stress, rather than a direct genotoxic activity (Bomhard & Herbold, 2005).

Synthetic Pathways and Structural Properties

The synthesis of substituted anilines from chloral has been explored, revealing various possible intermediates and products depending on the reaction conditions and the type of anilines involved. This research into the synthetic pathways and structural properties of substituted anilines provides a foundation for understanding how specific chemical structures, possibly including the one , can be synthesized and modified for various applications (Issac & Tierney, 1996).

Environmental Persistence and Toxicity of Dioxin Derivatives

Studies on the environmental persistence and toxicity of dioxin derivatives, like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related compounds, shed light on the significant environmental and health impacts these compounds can have. These insights are crucial for understanding the behavior and effects of similarly structured compounds in the environment and organisms (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).

Pharmacology and Clinical Potential of Nucleoside Analogues

The pharmacology and clinical potential of acyclic nucleoside phosphonate analogues have been reviewed, highlighting their broad-spectrum antiviral activity. Although not directly related to "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride," understanding the therapeutic applications and mechanisms of action of structurally complex compounds can provide a framework for exploring potential pharmacological uses of the compound of interest (Naesens, Snoeck, Andrei, Balzarini, Neyts, & De Clercq, 1997).

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9;/h5-8H,14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYHLNAXOSAGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657273
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

CAS RN

850567-51-0
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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